

A Comparative Guide to Bombesin and Neurotensin Signaling Pathways

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Compound of Interest

Compound Name: *Bombesin*
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Bombesin and neurotensin are two neuropeptides that exert significant influence over a multitude of physiological processes through the activation of their respective G protein-coupled receptors (GPCRs). While both peptides can initiate similar downstream signaling cascades, the nuances of their receptor engagement, G protein coupling, and subsequent effector activation lead to distinct cellular and physiological outcomes. This guide provides an objective comparison of the **bombesin** and neurotensin signaling pathways, supported by experimental data, to aid researchers in dissecting their complex signaling networks and identifying potential therapeutic targets.

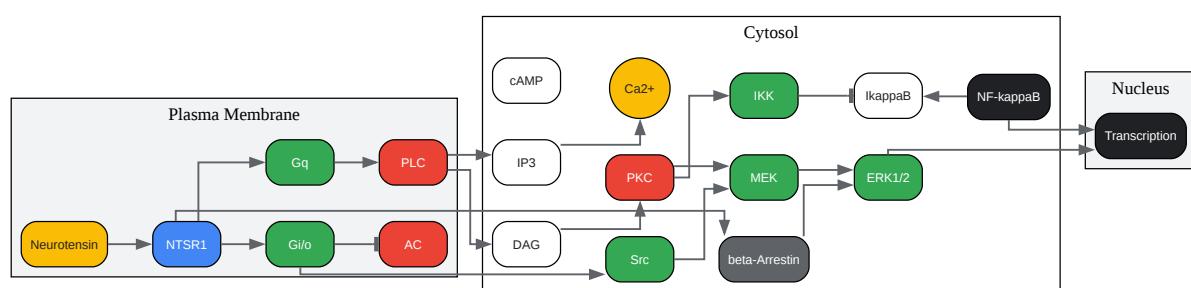
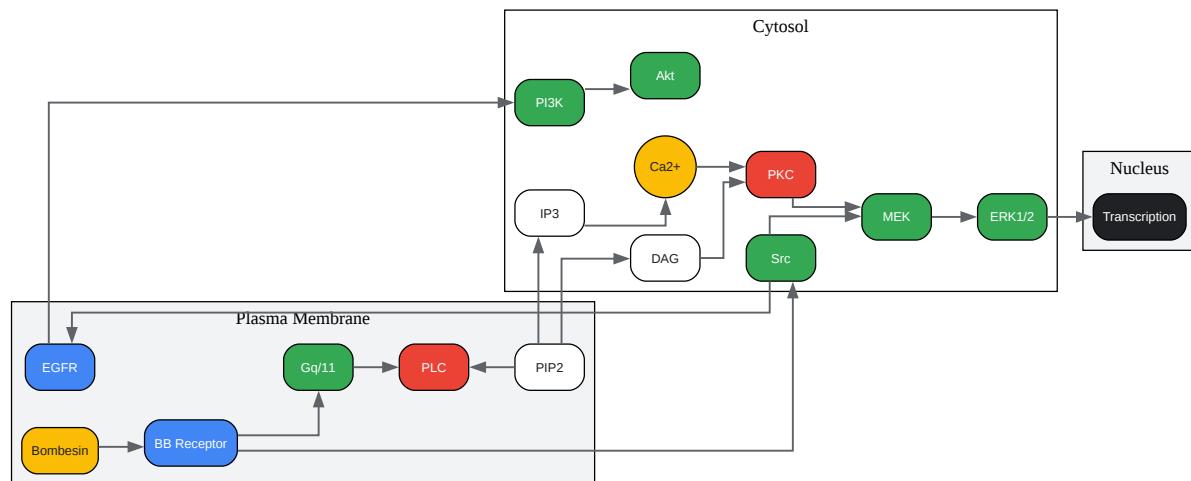
Overview of Signaling Pathways

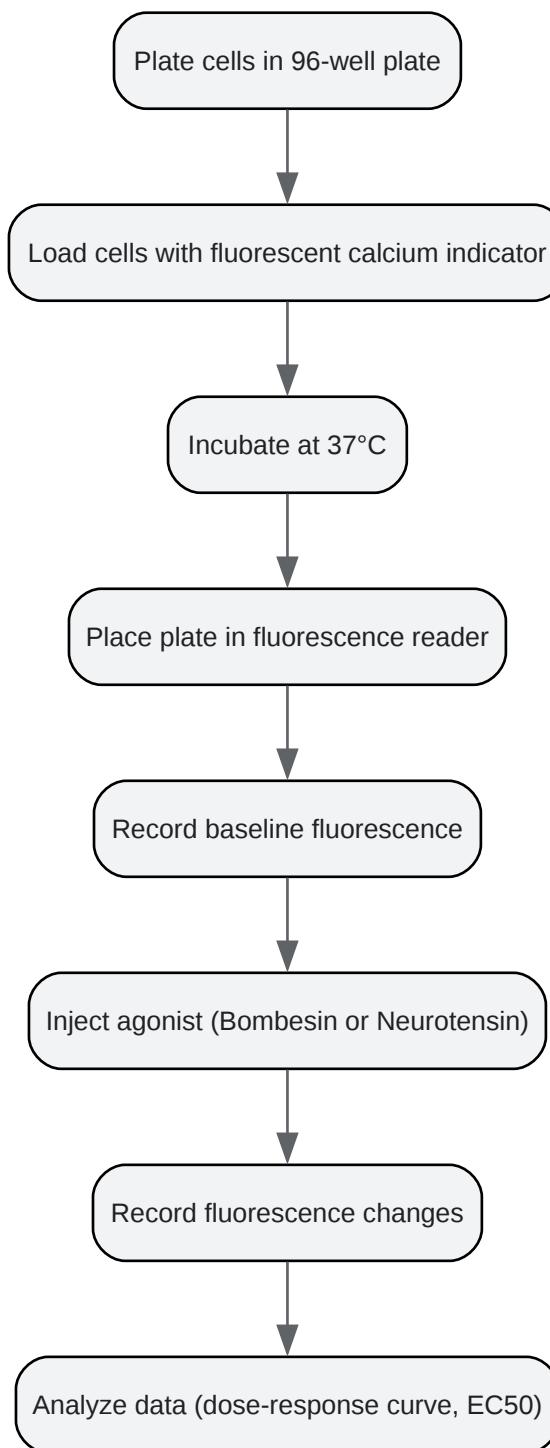
Bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), primarily signal through three **bombesin** receptors: BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3. These receptors predominantly couple to Gq/11 and G12/13 G proteins. The canonical **bombesin** signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, **bombesin** receptor activation can lead to the stimulation of several other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and Src kinases.

Furthermore, transactivation of the epidermal growth factor receptor (EGFR) has been identified as a crucial mechanism in **bombesin**-mediated cellular responses, particularly in cancer.

Neurotensin primarily mediates its effects through the high-affinity neurotensin receptor 1 (NTSR1), although a lower-affinity receptor (NTSR2) and a non-GPCR sorting receptor (sortilin/NTSR3) also exist. NTSR1 is a promiscuous receptor, capable of coupling to multiple G protein subtypes, including Gq, Gi/o, and G13. Similar to **bombesin** receptors, NTSR1 activation of Gq leads to PLC stimulation, IP3 production, and intracellular calcium mobilization. However, its ability to also couple to Gi/o allows for the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. The activation of the ERK1/2 pathway by neurotensin is a key signaling event and can occur through both Gq-dependent (via PLC and PKC) and Gi/o-dependent (via c-Src) mechanisms. Additionally, NTSR1 activation can trigger the recruitment of β -arrestins, which can mediate G protein-independent signaling and receptor internalization, and can also lead to the activation of the NF- κ B signaling pathway.

Signaling Pathway Diagrams





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